molecular formula C10H9IN2O2 B3046364 Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate CAS No. 1234616-44-4

Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate

Cat. No.: B3046364
CAS No.: 1234616-44-4
M. Wt: 316.09
InChI Key: LVSOFRKXDZQFIR-UHFFFAOYSA-N
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Description

Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate is a chemical compound with the molecular formula C10H9IN2O2. It is a derivative of indazole, a bicyclic compound consisting of a benzene ring fused to a pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate typically involves the iodination of an indazole precursor. One common method includes the reaction of 1-methyl-1H-indazole-5-carboxylic acid with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indazole derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Pharmaceutical Development

Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate is primarily utilized as an intermediate in the synthesis of pharmaceuticals, particularly in the development of anticancer agents and anti-inflammatory drugs . Its structural characteristics allow it to serve as a building block for more complex molecules that target specific biological pathways.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant antiproliferative effects on various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The results indicated IC50 values as low as 10.2 μM, suggesting strong potential for further development in oncology treatments.

Biological Research

The compound plays a crucial role in biological studies aimed at understanding cellular mechanisms and developing new therapeutic targets. Researchers utilize this compound to investigate its effects on signaling pathways involved in disease progression.

Material Science

In material science, this compound is explored for its potential applications in developing novel materials such as polymers and coatings. The unique chemical structure allows for modifications that can enhance material properties, making it suitable for various industrial applications.

Analytical Chemistry

The compound serves as a reference standard in analytical chemistry, particularly in methods aimed at detecting and quantifying similar compounds within complex mixtures. Its defined structure helps ensure accuracy and reliability in analytical results.

Agrochemicals

Research is ongoing into the use of this compound in agrochemical formulations. Its potential to enhance crop protection and yield makes it a candidate for developing innovative agricultural products .

Data Table: Comparison of Applications

Application AreaDescriptionKey Findings/Notes
PharmaceuticalIntermediate for anticancer and anti-inflammatory drugsSignificant antiproliferative effects on cancer cell lines
Biological ResearchInvestigating cellular mechanisms and therapeutic targetsModulates protein activity through electrophilic interactions
Material ScienceDevelopment of polymers and coatingsUnique structure allows for material enhancement
Analytical ChemistryReference standard for detection methodsEnsures accuracy in quantifying similar compounds
AgrochemicalsPotential use in crop protection productsEnhances crop yield and protection

Mechanism of Action

The mechanism of action of Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole moiety can mimic the structure of natural substrates or inhibitors, allowing it to modulate biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate is unique due to the presence of both the iodine atom and the methyl ester group, which confer distinct reactivity and biological activity. The iodine atom makes it a versatile intermediate for further functionalization, while the methyl ester group enhances its solubility and stability .

Biological Activity

Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and potential applications in therapeutic contexts.

Chemical Structure and Properties

This compound is characterized by the presence of an iodine atom at the 3-position and a methyl ester group. These features enhance its electrophilicity, allowing interaction with various biological targets. The indazole moiety can mimic natural substrates or inhibitors, facilitating modulation of biological pathways.

The primary mechanism of action involves the compound's ability to inhibit specific enzymes, particularly cytochrome P450 enzymes (CYPs), which are crucial in drug metabolism. By binding to the active sites of these enzymes, this compound can alter cellular metabolism and signaling pathways, potentially leading to therapeutic benefits in conditions like cancer and metabolic disorders.

Enzyme Inhibition

This compound has shown promise as an inhibitor of various enzymes:

Enzyme Activity IC50 Value
Cytochrome P450Inhibition of drug metabolismNot specified
FGFR1Potential inhibitorIC50 < 4.1 nM
ERK1/2Modulation of signaling pathwaysIC50 between 9.3 - 25.8 nM

These interactions suggest that the compound could significantly influence pharmacokinetics when used alongside other therapeutic agents .

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Cancer Research : In a study exploring indazole derivatives as potential anticancer agents, this compound exhibited notable inhibitory effects on tumor cell lines, indicating its potential for further development in cancer therapy .
  • Neurological Applications : The compound's ability to penetrate the blood-brain barrier suggests its applicability in neurological research, particularly in developing treatments for neurodegenerative diseases.
  • Metabolic Disorders : Research indicates that this compound may play a role in regulating metabolic pathways, providing insights into its potential for treating metabolic disorders.

Applications in Medicinal Chemistry

Given its biological activity, this compound is being investigated for various applications:

  • Pharmaceutical Development : It serves as a key intermediate in synthesizing pharmaceuticals targeting metabolic and neurological disorders.
  • Agrochemical Formulations : The compound is explored for enhancing crop protection through its biochemical properties.
  • Biochemical Research : It is utilized in studies related to enzyme inhibition and receptor binding, contributing to our understanding of cellular mechanisms .

Properties

IUPAC Name

methyl 3-iodo-1-methylindazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9IN2O2/c1-13-8-4-3-6(10(14)15-2)5-7(8)9(11)12-13/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVSOFRKXDZQFIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)OC)C(=N1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001235608
Record name Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001235608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1234616-44-4
Record name Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1234616-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001235608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-iodo-1H-indazole-5-carboxylic acid methyl ester (1.0 g, 3.31 mmol) in THF (12 mL) at 0° C. was added KOt-Bu (520 mg, 4.63 mmol). The reaction mixture was stirred at 0° C. for 30 min then added iodomethane (0.29 mL, 4.63 mmol). Stirred at 0° C. for 30 min then warmed to room temperature and stirred for 2 h. The reaction was quenched with water and extracted with EtOAc (2×) then with CH2Cl2 (2×). The combined organics were dried over MgSO4 and concentrated to afford 950 mg of 3-iodo-1-methyl-1H-indazole-5-carboxylic acid methyl ester a pale yellow solid. NMR analysis revealed an 8:1 mixture of N1:N2 alkylated regioisomers. Major: 1H NMR (CDCl3, 300 MHz): δ (ppm) 8.25 (s, 1H), 8.13 (dd, J=8.7, 1.5 Hz, 1H), 7.39 (d, J=8.7 Hz, 1H), 4.13 (s, 3H), 3.98 (s, 3H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
520 mg
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
0.29 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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